REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].C1N=CN(C(N2C=NC=C2)=O)C=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>C1COCC1>[C:25]([O:11][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12])([CH3:28])([CH3:27])[CH3:26]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
potassium tert-butylate
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Following heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
FILTRATION
|
Details
|
filtrating off
|
Type
|
WASH
|
Details
|
rinsing with THF
|
Type
|
CUSTOM
|
Details
|
drying on sodium sulfate and concentration on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
a brown solid is obtained as the crude product
|
Type
|
CUSTOM
|
Details
|
Preliminary purification by means of column chromatography on silica gel using a short column with petroleum ether/ethyl acetate 95:5
|
Type
|
CUSTOM
|
Details
|
leaves a white solid which
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 98:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |